4-Amino-1,3-diphenylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1,3-diphenylimidazolidin-2-one is a heterocyclic compound that belongs to the imidazolidinone family This compound is characterized by its unique structure, which includes an imidazolidinone ring substituted with amino and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,3-diphenylimidazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-diamines with carbonyl compounds under acidic or basic conditions. For instance, the reaction of 1,2-diphenylethylenediamine with urea or its derivatives can yield the desired imidazolidinone .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as metal complexes or organocatalysts can be employed to facilitate the cyclization reaction. The use of environmentally friendly solvents and conditions is also a focus in industrial settings to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1,3-diphenylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can
Properties
CAS No. |
63153-79-7 |
---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
4-amino-1,3-diphenylimidazolidin-2-one |
InChI |
InChI=1S/C15H15N3O/c16-14-11-17(12-7-3-1-4-8-12)15(19)18(14)13-9-5-2-6-10-13/h1-10,14H,11,16H2 |
InChI Key |
SZQKQGCNBGDECB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.